[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
- This compound is a complex organic molecule with a long name, but let’s break it down. The core structure consists of a phenyl group (a benzene ring) attached to a 3-chloro-1-benzothiophene-2-carboxylate moiety.
- The phenyl group contains a hydrazinylidene functional group, which imparts reactivity and potential biological activity.
- Overall, this compound combines aromatic and heterocyclic features, making it interesting for research and applications.
Preparation Methods
- Next, the hydrazide reacts with 3-chloro-1-benzothiophene-2-carboxylic acid under appropriate conditions to yield the desired product.
Synthetic Routes: The synthesis of this compound involves several steps. One possible route starts with the condensation of 4-methylaniline with acetyl hydrazine to form the hydrazide intermediate.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale using standard organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions typical of aromatic and carbonyl compounds.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified derivatives of the compound, such as halogenated or nitrated forms.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigate its interactions with biological targets (e.g., enzymes, receptors) or its potential as a drug candidate.
Industry: Limited industrial applications, but it could serve as a precursor for specialized chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of phenyl, hydrazinylidene, and benzothiophene moieties sets it apart.
Similar Compounds:
Properties
CAS No. |
765284-45-5 |
---|---|
Molecular Formula |
C25H18ClN3O4S |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C25H18ClN3O4S/c1-15-6-10-17(11-7-15)28-23(30)24(31)29-27-14-16-8-12-18(13-9-16)33-25(32)22-21(26)19-4-2-3-5-20(19)34-22/h2-14H,1H3,(H,28,30)(H,29,31)/b27-14+ |
InChI Key |
YZZMLCZVHRCULG-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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